REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:4][CH2:3]1.[N+]([C:20]1C(N2CCC(=O)CC2)=NC=CC=1)([O-])=O>>[CH3:20][C:10]1[N:9]=[C:8]([N:5]2[CH2:6][CH2:7][C:2](=[CH2:1])[CH2:3][CH2:4]2)[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CCN(CC1)C1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)N1CCC(CC1)=C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |